![molecular formula C29H36N6O2 B2439739 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902931-69-5](/img/no-structure.png)
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C29H36N6O2 and its molecular weight is 500.647. The purity is usually 95%.
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Scientific Research Applications
- Benzothiazole derivatives, like Compound 4, have been investigated for their anticonvulsant activity . Researchers explore their potential to mitigate seizures and manage epilepsy.
- The 1,2,3-triazole moiety is versatile in drug design. Researchers use it as a scaffold to create novel bioactive molecules. Compound 4’s triazole ring could be modified to enhance its pharmacological properties .
Anticonvulsant Properties
1,2,3-Triazole Scaffold for Drug Design
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a triazoloquinazolinone derivative. The piperazine derivative is first reacted with an oxopropyl group to form an intermediate, which is then condensed with the triazoloquinazolinone derivative to form the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "1-chloro-3-oxopropane", "3-methylbutanol", "4-(2,5-dimethylphenyl)piperazine", "4-amino-5-(3-methylbutyl)-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one" ], "Reaction": [ "Step 1: 2,5-dimethylphenylamine is reacted with 1-chloro-3-oxopropane to form 1-(2,5-dimethylphenyl)-3-oxopropylamine.", "Step 2: 1-(2,5-dimethylphenyl)-3-oxopropylamine is then reacted with 4-(2,5-dimethylphenyl)piperazine to form the intermediate 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2,5-dimethylbenzene.", "Step 3: 4-amino-5-(3-methylbutyl)-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one is then condensed with the intermediate from step 2 to form the final product 1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |
CAS RN |
902931-69-5 |
Product Name |
1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Molecular Formula |
C29H36N6O2 |
Molecular Weight |
500.647 |
IUPAC Name |
1-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H36N6O2/c1-20(2)13-14-34-28(37)23-7-5-6-8-24(23)35-26(30-31-29(34)35)11-12-27(36)33-17-15-32(16-18-33)25-19-21(3)9-10-22(25)4/h5-10,19-20H,11-18H2,1-4H3 |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC(C)C |
solubility |
not available |
Origin of Product |
United States |
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